molecular formula C6H10N4O B15329715 2-Ethoxy-6-hydrazinylpyrazine

2-Ethoxy-6-hydrazinylpyrazine

Cat. No.: B15329715
M. Wt: 154.17 g/mol
InChI Key: MBOLDEZREYXLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6-hydrazinylpyrazine is a heterocyclic organic compound with the molecular formula C6H10N4O It is characterized by the presence of a pyrazine ring substituted with ethoxy and hydrazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-hydrazinylpyrazine typically involves the reaction of 2,6-dichloropyrazine with ethoxyamine and hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reactions. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-hydrazinylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-Ethoxy-6-hydrazinylpyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-hydrazinylpyrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, and the exact mechanisms are still being elucidated .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-6-hydrazinylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of ethoxy and hydrazinyl groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

(6-ethoxypyrazin-2-yl)hydrazine

InChI

InChI=1S/C6H10N4O/c1-2-11-6-4-8-3-5(9-6)10-7/h3-4H,2,7H2,1H3,(H,9,10)

InChI Key

MBOLDEZREYXLEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.